molecular formula C12H17NO3 B15152815 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid

4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid

Cat. No.: B15152815
M. Wt: 223.27 g/mol
InChI Key: BLEFIMUERLIVRN-UHFFFAOYSA-N
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Description

4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a hydroxybutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with hydroxybutan-2-yl amine. One common method is the alkylation of benzoic acid with 1-hydroxybutan-2-yl amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The hydroxybutan-2-yl group can form hydrogen bonds with target proteins, while the benzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-Hydroxyethyl)amino]methyl}benzoic acid
  • 4-{[(1-Hydroxypropyl)amino]methyl}benzoic acid
  • 4-{[(1-Hydroxybutyl)amino]methyl}benzoic acid

Uniqueness

4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxybutan-2-yl group allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[(1-hydroxybutan-2-ylamino)methyl]benzoic acid

InChI

InChI=1S/C12H17NO3/c1-2-11(8-14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,11,13-14H,2,7-8H2,1H3,(H,15,16)

InChI Key

BLEFIMUERLIVRN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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